molecular formula C12H17N3O B1519416 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide CAS No. 1251922-83-4

1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B1519416
CAS No.: 1251922-83-4
M. Wt: 219.28 g/mol
InChI Key: GVQDTMFDMGDPEH-UHFFFAOYSA-N
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Description

1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an amine group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide typically involves the following steps:

  • Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Attachment of the Aminophenyl Group: The aminophenyl group is introduced through a substitution reaction, where an appropriate halogenated precursor reacts with an amine source.

  • Introduction of the Carboxamide Group: The carboxamide group is added through a reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to understand its interaction with various biomolecules.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other compounds with similar structures include 1-(2-aminophenyl)pyrrole and various pyrrolidine derivatives.

  • Uniqueness: The presence of the carboxamide group and the specific arrangement of the aminophenyl group make this compound distinct from its analogs.

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Properties

IUPAC Name

1-[(2-aminophenyl)methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-10-5-2-1-4-9(10)8-15-7-3-6-11(15)12(14)16/h1-2,4-5,11H,3,6-8,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQDTMFDMGDPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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